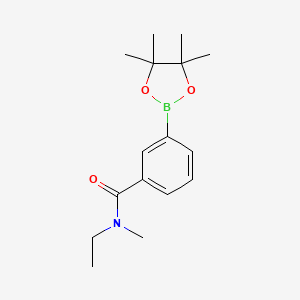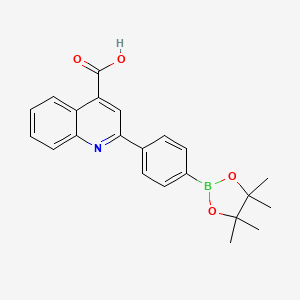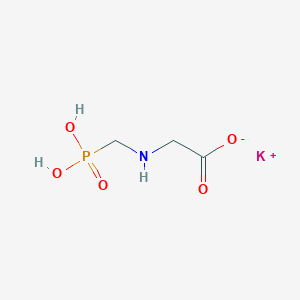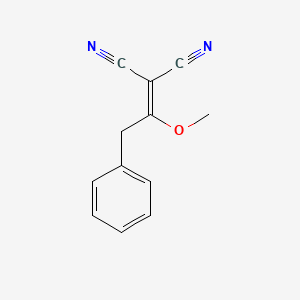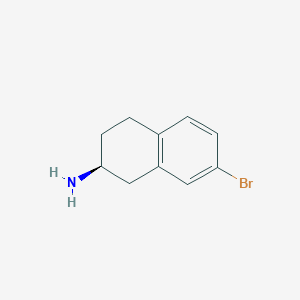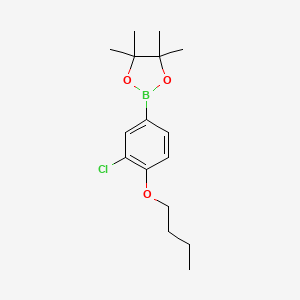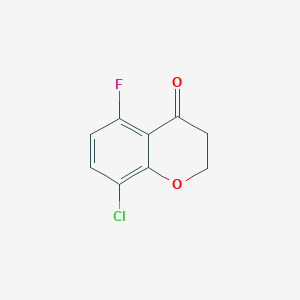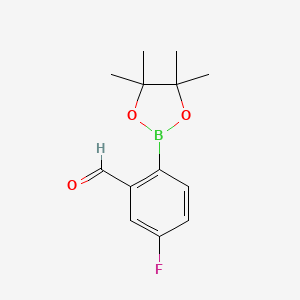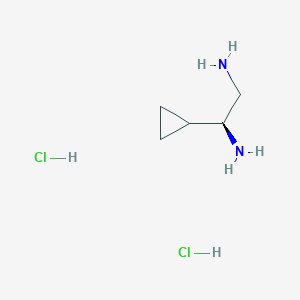
(r)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound belonging to the class of organic compounds known as chlorinated naphthalenes. This compound features a naphthalene ring system with a chlorine atom at the 6th position and an amine group at the 1st position. It is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 6-chloronaphthalene-1-carboxaldehyde. This process typically uses reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of ammonia or an amine.
Chlorination and Reduction: Another method involves the chlorination of 1,2,3,4-tetrahydronaphthalen-1-amine followed by reduction steps to introduce the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and enantiomeric purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as naphthalene-1,2,3,4-tetraone.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Chlorine substitution reactions can introduce different functional groups at the chlorine-bearing carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Naphthalene-1,2,3,4-tetraone, naphthalene-1,2,3-triol, and other oxidized derivatives.
Reduction Products: Various amine derivatives, including secondary and tertiary amines.
Substitution Products: Different functionalized naphthalenes depending on the substituents introduced.
Scientific Research Applications
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates targeting various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Inhibits specific signaling pathways or DNA replication processes.
Comparison with Similar Compounds
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral structure and functional groups. Similar compounds include:
6-Chloronaphthalene-1-amine: Lacks the tetrahydro structure.
1,2,3,4-Tetrahydro-1-naphthalenamine: Lacks the chlorine atom.
6-Chloro-1-naphthalenamine: Different position of the chlorine atom.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(1R)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBWLMFFVWVGIC-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
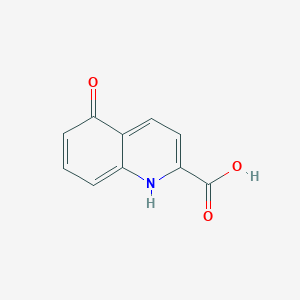

![tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8047979.png)
